N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide
Description
N⁴-(4,6-Dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide is a heterocyclic compound featuring an isoxazole core substituted with two carboxamide groups and a 4,6-dimethyl-2-pyridinyl moiety. The isoxazole ring (a five-membered aromatic structure with one oxygen and one nitrogen atom) is functionalized at positions 3 and 4 with carboxamide groups, while position 5 bears a methyl group. The N⁴ substitution introduces a dimethylpyridine ring, which likely enhances lipophilicity and binding affinity to biological targets.
Properties
IUPAC Name |
4-N-(4,6-dimethylpyridin-2-yl)-5-methyl-1,2-oxazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-6-4-7(2)15-9(5-6)16-13(19)10-8(3)20-17-11(10)12(14)18/h4-5H,1-3H3,(H2,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRIKIXMNJUILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(ON=C2C(=O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The starting material, 2,4,6-trimethylpyridine, undergoes nitration to form 4,6-dimethyl-2-nitropyridine.
Reduction: The nitro group is then reduced to an amine group, resulting in 4,6-dimethyl-2-aminopyridine.
Isoxazole Ring Formation: The aminopyridine is reacted with an appropriate isoxazole precursor under cyclization conditions to form the isoxazole ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle and Functional Group Analysis
Key Observations :
- The 3,4-dicarboxamide groups align with DHPs where 3,5-dicarboxamide substitution enhances anticonvulsant activity over ester analogs .
- Unlike imidazolinone herbicides (e.g., imazamox), the target compound lacks an acidic carboxylic group, suggesting divergent biological targets.
Pharmacological and Functional Comparisons
Anticonvulsant Activity
Evidence from 1,4-dihydropyridine-3,5-dicarboxamide derivatives (e.g., nifedipine analogs) demonstrates that replacing ester groups with carboxamides reduces cardiovascular side effects while increasing anticonvulsant potency in maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The target compound’s dicarboxamide groups may similarly enhance central nervous system (CNS) penetration and anticonvulsant efficacy.
In contrast, pyrazole-1-carboximidamide derivatives (e.g., Compounds 2, 4, 5, 6) exhibit dual efficacy in MES and PTZ models, suggesting broad-spectrum seizure inhibition .
Selectivity and Adverse Effects
- DHPs : Traditional 3,5-diesters (e.g., nifedipine) show strong calcium channel blockade, leading to hypotension. Carboxamide substitution mitigates this, as seen in analogs with reduced cardiovascular effects .
- Pyrazole-carboximidamides : These compounds lack significant cardiovascular toxicity, likely due to their distinct binding modes .
- Target Compound : The isoxazole core and pyridinyl substitution may further enhance selectivity for neuronal targets over vascular channels.
Physicochemical Properties and Drug-Likeness
Lipophilicity and Solubility
Structural Stability
- Isoxazole rings are generally more stable to metabolic degradation than 1,4-dihydropyridines, which are prone to oxidation .
Biological Activity
N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide is a synthetic compound that belongs to the isoxazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article aims to summarize the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H14N4O3
- Molecular Weight : 258.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a study reported that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines with IC50 values ranging from 10 to 20 µM .
Case Study: Hsp90 Inhibition
A notable mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), which is crucial for cancer cell survival. The compound was evaluated for its ability to inhibit Hsp90, resulting in reduced expression levels and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Isoxazole derivatives have also been recognized for their antimicrobial properties. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that modifications in the isoxazole ring could enhance antimicrobial potency through mechanisms such as disruption of bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Hsp90 inhibition | |
| Antimicrobial | Disruption of cell wall synthesis |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research suggests that substituents on the isoxazole ring significantly affect potency and selectivity against target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
